molecular formula C28H38N4O5 B14438199 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- CAS No. 79259-44-2

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-

Cat. No.: B14438199
CAS No.: 79259-44-2
M. Wt: 510.6 g/mol
InChI Key: VTEIAMMWIQTPGZ-HJOGWXRNSA-N
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Description

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- is a complex organic compound that belongs to the class of peptides It is characterized by the presence of leucinamide, valyl, and phenylalanyl groups, along with a phenylmethoxycarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of the amino groups using the phenylmethoxycarbonyl (Cbz) group. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- is unique due to its specific combination of amino acids and the presence of the phenylmethoxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

79259-44-2

Molecular Formula

C28H38N4O5

Molecular Weight

510.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C28H38N4O5/c1-18(2)15-22(25(29)33)30-26(34)23(16-20-11-7-5-8-12-20)31-27(35)24(19(3)4)32-28(36)37-17-21-13-9-6-10-14-21/h5-14,18-19,22-24H,15-17H2,1-4H3,(H2,29,33)(H,30,34)(H,31,35)(H,32,36)/t22-,23-,24-/m0/s1

InChI Key

VTEIAMMWIQTPGZ-HJOGWXRNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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